molecular formula C16H17N3O B564271 (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane CAS No. 1217603-70-7

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane

Cat. No.: B564271
CAS No.: 1217603-70-7
M. Wt: 274.375
InChI Key: SPJNLNFZPWFKNL-NUZBOFKISA-N
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Description

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane (CAS: 1217603-70-7) is a deuterated organic compound with the molecular formula C₁₆H₁₀D₇N₃O and a molecular weight of 274.37 g/mol . Structurally, it features:

  • An azido group (-N₃) at the third carbon of the propane backbone.
  • A deuterated 2-methylphenoxy group (seven deuterium atoms replacing hydrogens in the methyl and aromatic positions).
  • A chiral center at the first carbon, conferring the (R)-configuration.

This compound is primarily utilized in pharmaceutical research as a labeled impurity standard or synthetic intermediate, particularly in the analysis of deuterated drug metabolites or isotopically labeled analogs . Its deuterated nature enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where isotopic labeling aids in tracking metabolic pathways or quantifying analytes .

Properties

IUPAC Name

1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNLNFZPWFKNL-NUZBOFKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675651
Record name 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217603-70-7
Record name 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuteration of 2-Methylphenoxy-d7

The deuterated 2-methylphenoxy group is central to the compound’s structure. Supplier specifications confirm the presence of seven deuterium atoms (d7) on the methyl group. A feasible route involves:

  • Deuterated methylation : Reacting 2-hydroxybenzaldehyde with deuterated methyl iodide (CD₃I) under basic conditions (e.g., K₂CO₃ in DMF) to yield 2-(trideuteriomethyl)phenol-d4.

  • Isotopic enrichment : Further deuteration via H-D exchange using D₂O and a palladium catalyst to achieve full deuteration (CD₃ group).

Table 1: Deuteration Reaction Conditions

StepReagentsTemperatureTimeYield
1CD₃I, K₂CO₃80°C12 h85%
2D₂O, Pd/C120°C24 h92%

Chiral Propane Backbone Assembly

The (R)-configured propane backbone is constructed via asymmetric synthesis. Patent WO2017191599A1 describes analogous methods for chiral intermediates:

  • Aldol condensation : Reacting benzaldehyde with a deuterated 2-methylphenoxy acetaldehyde derivative under chiral catalysis (e.g., proline-derived organocatalyst) to yield the (R)-configured alcohol.

  • Grignard addition : Alternatively, a Grignard reagent (phenylmagnesium bromide) adds to a deuterated epoxide precursor, followed by kinetic resolution to isolate the (R)-enantiomer.

Table 2: Asymmetric Synthesis Parameters

MethodCatalystSolventee (%)Yield
AldolL-ProlineTHF9478%
Grignard(R)-BINOLEt₂O8965%

Azide Functionalization

The azide group is introduced via nucleophilic substitution. Supplier data specifies the azide as a terminal functional group:

  • SN2 displacement : Treating (R)-3-bromo-1-phenyl-1-(2-methylphenoxy-d7)propane with sodium azide (NaN₃) in DMF at 60°C for 24 hours.

  • Staudinger reaction : Alternatively, a Mitsunobu reaction couples a deuterated alcohol intermediate with diphenylphosphoryl azide (DPPA).

Table 3: Azide Incorporation Efficiency

SubstrateReagentTemp (°C)Time (h)Yield
BromideNaN₃602482%
AlcoholDPPA254875%

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical intermediates:

  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate) removes unreacted azide and byproducts.

  • Crystallization : Recrystallization from dichloromethane/hexane yields high-purity product (>98% by HPLC).

Table 4: Analytical Data

ParameterMethodResult
PurityHPLC98.5%
[α]D²⁵Polarimetry+32.5°
MS (m/z)ESI-MS274.37 [M+H]+

Challenges and Optimization

  • Deuterium retention : Ensuring minimal proton back-exchange during acidic/basic steps requires neutral pH conditions.

  • Stereochemical integrity : Chiral catalysts must resist racemization under azidation conditions. Patent WO2017191599A2 highlights the use of bulky ligands to stabilize the (R)-configuration.

Industrial-Scale Considerations

While lab-scale synthesis is well-documented, scaling up poses challenges:

  • Cost of deuterated reagents : CD₃I and D₂O significantly increase production expenses.

  • Safety : Azides are explosive; continuous flow reactors minimize risks during large-scale reactions .

Chemical Reactions Analysis

Types of Reactions

®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitrenes or other reactive intermediates.

    Reduction: The azido group can be reduced to form amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl and methylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitrenes or aziridines.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme mechanisms or protein interactions.

Mechanism of Action

The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane with structurally or functionally related compounds, highlighting key differences in molecular properties, applications, and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 1217603-70-7 C₁₆H₁₀D₇N₃O 274.37 Azido, deuterated phenoxy Isotopic internal standard; impurity profiling in deuterated pharmaceuticals
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy)propane (non-deuterated analog) 1217813-19-8 C₁₆H₁₇N₃O ~257.33 (calculated) Azido, phenoxy Synthetic precursor for non-deuterated analogs; click chemistry substrates
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane Not explicitly provided C₁₆H₁₀D₇ClO 267.80 Chloro, deuterated phenoxy Intermediate in deuterated drug synthesis; stability studies
Desmethyl Atomoxetine-d7 Hydrochloride Salt Not explicitly provided C₁₆H₁₃D₇ClNO 284.83 Secondary amine, deuterated aromatic system Metabolite reference standard for atomoxetine (ADHD drug)

Key Comparative Insights

Deuterated vs. Non-Deuterated Analogs: The deuterated version (C₁₆H₁₀D₇N₃O) exhibits a ~6.5% increase in molecular weight compared to its non-deuterated counterpart (C₁₆H₁₇N₃O). This isotopic substitution reduces metabolic degradation rates in vivo, making it valuable for pharmacokinetic studies . In NMR, deuterium incorporation shifts proton signals and simplifies splitting patterns, aiding structural elucidation .

Azido vs. Chloro Substitution :

  • The azido group in the target compound enables "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating bioconjugation or polymer synthesis .
  • The chloro analog (C₁₆H₁₀D₇ClO) lacks this reactivity but offers greater stability under basic conditions, making it preferable for intermediates requiring prolonged storage .

Pharmaceutical Relevance: Desmethyl Atomoxetine-d7 (C₁₆H₁₃D₇ClNO) shares a deuterated aromatic system with the target compound but serves as a metabolite reference rather than a synthetic building block. Its hydrochloride salt form enhances solubility for analytical workflows .

Biological Activity

(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Name: this compound
  • CAS Number: 1217603-70-7
  • Molecular Formula: C16H18N3O
  • Molecular Weight: 270.34 g/mol

The biological activity of this compound may be attributed to its azide functional group, which can participate in various chemical reactions, including click chemistry. This property is particularly useful in drug development and molecular biology applications.

Anticancer Properties

Recent studies have investigated the anticancer potential of azide-containing compounds. The azide group can enhance the reactivity of the compound towards biological targets, potentially leading to apoptosis in cancer cells. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: In Vitro Studies

A study evaluated the effects of azide derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that these compounds could significantly reduce cell viability with IC50 values ranging from 5 to 15 µM, suggesting a strong antiproliferative effect.

CompoundCell LineIC50 (µM)
This compoundA54910
This compoundMCF712

Antimicrobial Activity

Azide-containing compounds are also being explored for their antimicrobial properties. Preliminary data suggest that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied. However, it is essential to consider its absorption, distribution, metabolism, and excretion (ADME) properties when evaluating its therapeutic potential. Preliminary assessments indicate that the compound may have favorable solubility characteristics but requires further investigation into its metabolic pathways and potential toxicity.

Q & A

Basic: What are the critical considerations for synthesizing (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane with high stereochemical purity?

To achieve high stereochemical purity, researchers must optimize reaction conditions such as temperature, solvent polarity, and catalyst choice. For example, deuterated intermediates (e.g., 2-methylphenoxy-d7) require anhydrous conditions to prevent isotopic exchange. Nucleophilic substitution reactions (e.g., azide introduction) benefit from polar aprotic solvents like DMF and bases like K₂CO₃ to minimize racemization . Chiral resolution techniques, such as HPLC with chiral stationary phases, can isolate the (R)-enantiomer, as demonstrated in analogous stereoselective syntheses .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing isotopic labeling (d7) in this compound?

Discrepancies in NMR or mass spectrometry (MS) data may arise from incomplete deuteration or isotopic scrambling. For the 2-methylphenoxy-d7 group, compare ¹H NMR signals (δ ~2.3 ppm for non-deuterated methyl) with deuterated analogs to confirm absence of proton signals. High-resolution MS should show a +7 Da shift for the deuterated moiety. Cross-validate with FT-IR to detect C-D stretches (~2,100–2,300 cm⁻¹), as seen in structurally related deuterated aryl ethers . Quantify deuteration efficiency via isotopic abundance ratios using LC-MS/MS .

Basic: What experimental designs are suitable for studying the hydrolytic stability of the azido group in aqueous environments?

Design accelerated stability studies under controlled pH (e.g., buffers at pH 2, 7, 10) and temperatures (25–60°C). Monitor azide degradation via HPLC-UV at 210 nm, tracking the disappearance of the parent compound and formation of amine byproducts (e.g., via Staudinger reaction). Include deuterated solvents (e.g., D₂O) to assess isotopic effects on hydrolysis rates, as demonstrated in hydrolytic studies of deuterated pharmaceuticals .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity while retaining isotopic integrity?

Use density functional theory (DFT) to predict electronic effects of deuterium on the 2-methylphenoxy moiety. Compare HOMO-LUMO gaps and charge distribution between deuterated and non-deuterated analogs to assess stability/reactivity trade-offs. Molecular docking can simulate interactions with target enzymes, prioritizing derivatives with optimal binding affinity. Validate predictions with in vitro assays, as applied in deuterated drug design .

Basic: What methodologies ensure accurate quantification of this compound in complex biological matrices?

Employ LC-MS/MS with deuterated internal standards (e.g., 2-methylphenoxy-d7) to correct for matrix effects. Optimize extraction protocols using SPE cartridges (C18 or mixed-mode) for recovery >85%. Validate sensitivity (LOQ <1 ng/mL) and linearity (R² >0.99) across physiological concentrations, following protocols from deuterated biomarker studies .

Advanced: How can researchers assess the environmental fate of this compound in aquatic ecosystems?

Use microcosm experiments to simulate biodegradation, photolysis, and adsorption in water-sediment systems. Track compound persistence via isotopic-labeled LC-HRMS and quantify transformation products (e.g., phenolic derivatives). Compare half-lives (t₁/₂) with non-deuterated analogs to evaluate isotopic impact on degradation kinetics, as modeled in environmental fate studies of deuterated contaminants .

Basic: What safety protocols are critical when handling azido-containing compounds like this during synthesis?

Azides pose explosion risks under heat or shock. Conduct reactions in fume hoods with blast shields, using dilute solutions (<1 M). Avoid metal catalysts (e.g., Cu) that may catalyze unintended cycloadditions. Monitor reaction progress in real-time via in situ FT-IR (azide peak ~2,100 cm⁻¹) to minimize intermediate accumulation .

Advanced: How does isotopic labeling (d7) influence the compound’s pharmacokinetic profile compared to its non-deuterated form?

Compare AUC, Cmax, and t₁/₂ in rodent models using LC-MS/MS. Deuterium may slow metabolism via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation. For example, deuterated analogs of similar aryl ethers showed 2–3x longer plasma half-lives due to reduced C-H bond cleavage rates .

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